molecular formula C16H12O7 B15141760 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone

1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone

Cat. No.: B15141760
M. Wt: 316.26 g/mol
InChI Key: JXCZCRQTBVMFTA-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is an anthraquinone derivative isolated from the seeds of Cassia obtusifolia . It is a naturally occurring compound known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone typically involves the extraction from natural sources such as the seeds of Cassia obtusifolia . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of anthraquinone derivatives and their chemical properties.

    Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory activities, making it a subject of interest in biological research.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and diabetes due to its bioactive properties.

    Industry: It is used in the development of natural dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

    Enzyme Inhibition: It inhibits specific enzymes involved in inflammatory and metabolic pathways.

    Cell Signaling Modulation: The compound modulates cell signaling pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

    Emodin: Another anthraquinone derivative with similar biological activities.

    Chrysophanol: Known for its anti-inflammatory and anticancer properties.

    Aloe-emodin: Exhibits laxative and anticancer effects.

Uniqueness: 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

1,2,3,7-tetrahydroxy-8-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O7/c1-5-3-6-10(16(23-2)11(5)18)14(21)9-7(12(6)19)4-8(17)13(20)15(9)22/h3-4,17-18,20,22H,1-2H3

InChI Key

JXCZCRQTBVMFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O

Origin of Product

United States

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